molecular formula C14H9F3O2 B1596781 2-(3-Trifluoromethylphenyl)benzoic acid CAS No. 408367-99-7

2-(3-Trifluoromethylphenyl)benzoic acid

Cat. No. B1596781
CAS RN: 408367-99-7
M. Wt: 266.21 g/mol
InChI Key: XBWKOWZGGKOHBN-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethylphenyl)benzoic acid is a chemical compound that is widely used in scientific research. It is also known as TFPB or 2-(3,3,3-trifluoro-2-methylpropyl)benzoic acid. TFPB is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. This compound has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Chemical Synthesis

2-(3-Trifluoromethylphenyl)benzoic acid is used in various areas of research including chemical synthesis . It can serve as a building block in the synthesis of more complex molecules, contributing its unique trifluoromethylphenyl and carboxylic acid groups to the final product .

Material Science

In the field of material science, this compound can be used in the development of new materials. Its unique properties can contribute to the characteristics of the final material, such as its reactivity, stability, and physical properties .

Chromatography

Chromatography is a technique used to separate mixtures. 2-(3-Trifluoromethylphenyl)benzoic acid can be used in chromatography research, possibly as a standard or a component of the mobile phase .

Analytical Research

This compound can also be used in analytical research. For example, it can be used as a reference compound in various analytical techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy .

Fluorescent Probes

2-(3-Trifluoromethylphenyl)benzoic acid can be used in the development of fluorescent probes for the characterization of specific drug binding sites on proteins .

Inhibitor of Amyloid Fibril Formation

One significant application of 2-(3-Trifluoromethylphenyl)benzoic acid is its use as an inhibitor of amyloid fibril formation. It has been demonstrated that this compound can inhibit the conformational changes of transthyretin (TTR) associated with amyloid fibril formation . This could potentially have implications in the treatment of amyloid diseases .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWKOWZGGKOHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382233
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Trifluoromethylphenyl)benzoic acid

CAS RN

408367-99-7
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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